5-Chloro-8-methoxyquinolin-4-ol
Description
Significance of the Quinoline (B57606) Nucleus in Chemical Biology and Medicinal Chemistry Research
The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. rsc.orgwisdomlib.org Its significance stems from its presence in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. ibict.brrsc.org This has made the quinoline nucleus a focal point for researchers in drug discovery and medicinal chemistry. ibict.br The ability to modify the quinoline core with various substituents allows for the fine-tuning of its pharmacological properties, making it a versatile scaffold for creating new therapeutic agents. orientjchem.org
The pharmacological diversity of quinoline derivatives is extensive, encompassing antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory properties, among others. nih.govnih.gov This wide range of activities has led to the development of numerous quinoline-based drugs that are currently in clinical use. rsc.org For instance, the renowned antimalarial drug, quinine, and the broad-spectrum antibiotic, ciprofloxacin, both feature the quinoline scaffold. rsc.org The structural features of quinoline allow it to interact with various biological targets, including enzymes and nucleic acids, further highlighting its importance in the development of targeted therapies. orientjchem.org
Evolution of Quinoline Derivatives as Privileged Structures in Contemporary Research
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. The quinoline scaffold has earned this designation due to its consistent appearance in successful drug candidates and bioactive molecules. rsc.orgbohrium.comnih.gov Over the years, medicinal chemists have systematically explored the structure-activity relationships (SAR) of quinoline derivatives, leading to the development of more potent and selective compounds. orientjchem.orgresearchgate.net
The evolution of quinoline derivatives in research has been marked by the application of advanced synthetic methodologies and a deeper understanding of their mechanisms of action. mdpi.com Researchers have focused on creating hybrid molecules by combining the quinoline scaffold with other pharmacophores to enhance their therapeutic potential. orientjchem.org Furthermore, the development of green chemistry approaches for the synthesis of quinoline derivatives has become a significant area of focus, aiming to create more sustainable and environmentally friendly processes. nih.gov The continuous exploration of the chemical space around the quinoline nucleus ensures its continued relevance in contemporary drug discovery. rsc.org
Research Trajectories and Future Outlook for Quinoline-Based Compounds
The future of quinoline-based research appears promising, with several exciting trajectories on the horizon. One of the key areas of focus is the development of novel quinoline-based kinase inhibitors for cancer therapy. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in the development of cancer. nih.gov Quinoline derivatives have shown significant potential as kinase inhibitors, and ongoing research aims to develop more selective and potent compounds with improved safety profiles. nih.gov
Another promising area of research is the development of quinoline-based compounds for the treatment of neurodegenerative diseases, such as Alzheimer's disease. nih.gov Additionally, the exploration of quinoline derivatives as antiviral and antibacterial agents remains a critical area of research, particularly in the face of growing antimicrobial resistance. rsc.org The use of computational methods to design and screen new quinoline derivatives is also expected to accelerate the discovery of novel drug candidates. orientjchem.org The versatility of the quinoline scaffold, coupled with advancements in synthetic and computational chemistry, ensures that it will remain a vital component of drug discovery and development for the foreseeable future. mdpi.com
The Chemical Profile of 5-Chloro-8-methoxyquinolin-4-ol
While the broader quinoline family has been extensively studied, specific derivatives such as this compound represent a more focused area of chemical synthesis and investigation.
Synthesis and Properties
The synthesis of quinoline derivatives can be achieved through various methods, with the Skraup synthesis and its modifications being a classic approach. google.com For substituted quinolines like this compound, multi-step synthetic routes are often necessary, starting from appropriately substituted anilines. The synthesis of related compounds, such as 5-chloro-8-hydroxyquinoline (B194070), often involves the cyclization of 4-chloro-2-aminophenol with reagents like acrolein. rsc.orgchemicalbook.com The introduction of the methoxy (B1213986) group at the 8-position and the hydroxyl group at the 4-position (or its keto tautomer) would require specific precursors and reaction conditions.
The chemical properties of this compound are dictated by its constituent functional groups. The chlorine atom at the 5-position influences the electron distribution of the aromatic system. The methoxy group at the 8-position is an electron-donating group, while the 4-ol (or 4-oxo) group can participate in hydrogen bonding and tautomerism.
Below is a table summarizing some of the key properties of a closely related compound, 5-Chloro-8-methoxy-2-methylquinolin-4-ol, to provide an illustrative example.
| Property | Value |
| CAS Number | 421568-47-0 |
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.66 g/mol |
Data for 5-Chloro-8-methoxy-2-methylquinolin-4-ol. scbt.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1153084-29-7 |
|---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-chloro-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13) |
InChI Key |
OOXYRZPBDBTGKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Quinoline Derivatives
Classical Approaches to Quinoline (B57606) Core Synthesis and Modern Adaptations
The foundational methods for quinoline synthesis, many of which were developed in the late 19th century, remain relevant in contemporary organic synthesis. These classical reactions have been the subject of continuous study, leading to a deeper understanding of their mechanisms and the development of modern adaptations that improve their efficiency, scope, and environmental compatibility.
Skraup Synthesis and Mechanistic Insights
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a historically significant method for preparing quinolines. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. wikipedia.org Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction. wikipedia.org Arsenic acid can also be employed as the oxidizing agent, resulting in a less violent reaction. wikipedia.org
The mechanism of the Skraup synthesis is complex and has been the subject of mechanistic studies. nih.govacs.org It is generally accepted that the first step involves the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgpharmaguideline.com The aniline then undergoes a conjugate addition to the acrolein. pharmaguideline.com A key feature of the currently accepted mechanism is a fragmentation-recombination process. nih.govacs.org Studies using isotopically labeled ketones in related reactions have shown significant scrambling of the labels in the final quinoline product, which supports this pathway. nih.gov The aniline and the α,β-unsaturated carbonyl compound (formed in situ) condense, and this adduct can fragment into an imine and the original ketone. These fragments then recombine to form the quinoline product. nih.govacs.org
| Reactants | Reagents | Product |
| Aniline, Glycerol | Sulfuric acid, Nitrobenzene | Quinoline |
Table 1: General Reactants and Reagents for the Skraup Synthesis
Combes Quinoline Synthesis and Regioselectivity
The Combes quinoline synthesis, reported in 1888, provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This method is distinguished by its use of an aniline and a β-diketone, which are condensed in the presence of an acid catalyst, typically concentrated sulfuric acid. iipseries.orgwikipedia.org
The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The mechanism involves the protonation of one of the carbonyl groups of the β-diketone, followed by nucleophilic attack by the aniline. wikiwand.com Subsequent dehydration leads to the Schiff base, which can tautomerize to an enamine. wikiwand.com The rate-determining step is the annulation (ring-forming) of the molecule, followed by dehydration to yield the substituted quinoline. wikipedia.orgwikiwand.com
The regioselectivity of the Combes synthesis is a critical consideration, particularly with unsymmetrical β-diketones and substituted anilines. wikipedia.org The direction of cyclization is influenced by both steric and electronic effects. wikipedia.orgresearchgate.net For instance, in the synthesis of trifluoromethyl-substituted quinolines, it has been observed that steric hindrance plays a significant role in the rate-determining aromatic annulation step. wikipedia.org The use of bulky R groups on the diketone or methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines. wikipedia.org Conversely, the use of chloro- or fluoroanilines often results in the 4-substituted regioisomer as the major product. wikipedia.org
| Reactants | Catalyst | Product Type |
| Aniline, β-Diketone | Concentrated Sulfuric Acid | 2,4-Disubstituted Quinoline |
Table 2: Overview of the Combes Quinoline Synthesis
Doebner-von Miller Quinoline Synthesis
The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a versatile method for preparing quinolines. iipseries.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or various Lewis acids. acs.orgiipseries.orgsynarchive.com
Similar to the Skraup synthesis, the mechanism of the Doebner-von Miller reaction has been a subject of considerable investigation. nih.govwikipedia.org A proposed fragmentation-recombination mechanism, supported by isotope scrambling experiments, is considered a key pathway. nih.govwikipedia.org In this mechanism, the aniline first undergoes a conjugate addition to the α,β-unsaturated carbonyl compound. wikipedia.org This adduct can then fragment into an imine and a saturated ketone. These fragments subsequently recombine to form a new imine, which then reacts with a second molecule of aniline. A series of steps including cyclization, elimination of an aniline molecule, and rearomatization leads to the final quinoline product. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Aniline | α,β-Unsaturated carbonyl compound | Acid (e.g., HCl, Lewis acids) | Substituted Quinoline |
Table 3: General Components of the Doebner-von Miller Reaction
Friedländer Quinoline Synthesis
The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a widely used reaction for the synthesis of quinoline derivatives. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, toluenesulfonic acid, iodine) or bases. wikipedia.orgalfa-chemistry.com
Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org In the first mechanism, the reaction begins with an aldol (B89426) condensation between the 2-amino-substituted carbonyl compound and the second carbonyl compound. wikipedia.org The resulting aldol adduct then undergoes two successive dehydration steps: first to form an α,β-unsaturated carbonyl compound, and then through imine formation to yield the quinoline. wikipedia.org The second proposed mechanism starts with the formation of a Schiff base between the two reactants, followed by an intramolecular aldol-type condensation and subsequent elimination of water to form the quinoline ring. wikipedia.org The initial aldol condensation is often the rate-limiting step under both acidic and basic conditions. cdnsciencepub.com
| Reactant 1 | Reactant 2 | Catalyst Type |
| 2-Aminoaryl aldehyde or ketone | Ketone with α-methylene group | Acid or Base |
Table 4: Reactant Requirements for the Friedländer Synthesis
Pfitzinger-Borsche Quinoline Synthesis
The Pfitzinger reaction, also referred to as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org The reaction utilizes isatin (B1672199) and a carbonyl compound (an aldehyde or ketone) in the presence of a base. wikipedia.orgwikipedia.orgresearchgate.net
The mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form an intermediate keto-acid. wikipedia.orgwikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.orgwikipedia.org The enamine subsequently undergoes an intramolecular cyclization and dehydration to afford the final quinoline-4-carboxylic acid product. wikipedia.orgwikipedia.org A variation of this reaction, known as the Halberkann variant, involves the use of N-acyl isatins to produce 2-hydroxyquinoline-4-carboxylic acids. wikipedia.orgwikipedia.org
| Reactant 1 | Reactant 2 | Reagent | Product Type |
| Isatin | Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid |
Table 5: Key Components of the Pfitzinger-Borsche Synthesis
Conrad-Limpach Quinoline Synthesis
The Conrad-Limpach synthesis, reported in 1887, is a method for producing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, play a crucial role in determining the final product.
The reaction mechanism starts with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base after dehydration. wikipedia.org This is followed by an electrocyclic ring-closing reaction, which is considered the rate-determining step. wikipedia.org Subsequent elimination of an alcohol molecule and tautomerization yields the 4-hydroxyquinoline (B1666331) product, which exists in equilibrium with its 4-quinolone tautomer. wikipedia.org
Interestingly, the regioselectivity of the initial attack is temperature-dependent. At lower temperatures, the reaction typically proceeds as described, leading to 4-hydroxyquinolines. pharmaguideline.com However, at higher temperatures (around 140 °C), the aniline may preferentially attack the ester group of the β-ketoester, leading to a β-keto acid anilide. This intermediate can then cyclize to form a 2-hydroxyquinoline (B72897), a transformation known as the Knorr quinoline synthesis. wikipedia.org
| Reactants | Product (Lower Temp.) | Product (Higher Temp. - Knorr Var.) |
| Aniline, β-Ketoester | 4-Hydroxyquinoline | 2-Hydroxyquinoline |
Table 6: Temperature-Dependent Outcomes of the Conrad-Limpach and Knorr Syntheses
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives. wikiwand.comwikipedia.org The process commences with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikiwand.comiipseries.org This initial step is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikiwand.com Subsequent saponification of the ester and decarboxylation yields the 4-hydroxyquinoline. wikiwand.com
The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com The mechanism involves a nucleophilic attack by the aniline nitrogen on the malonic ester derivative, followed by the elimination of ethanol (B145695) to form a condensation product. wikiwand.comwikipedia.org A 6-electron cyclization then occurs, leading to the quinoline ring system. wikiwand.com The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and the use of asymmetrically substituted anilines can result in a mixture of products. mdpi.com High temperatures, often exceeding 250°C, are typically required for the cyclization step. mdpi.com
| Reactants | Key Features | Product |
| Aniline and Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxyquinoline-3-carboxylic acid ester |
| Substituted Anilines | Effective with electron-donating groups | Substituted 4-Hydroxyquinolines |
Povarov Reaction
The Povarov reaction is a powerful multicomponent reaction for the synthesis of quinoline and tetrahydroquinoline derivatives. wikipedia.orgjst.org.in It is a formal [4+2] cycloaddition between an aromatic imine (typically formed in situ from an aniline and a benzaldehyde) and an electron-rich alkene, such as an enol ether or an enamine. wikipedia.orgjst.org.in The reaction is generally catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. wikipedia.orgjst.org.in This is followed by an intramolecular electrophilic aromatic substitution to form the quinoline ring. wikipedia.org
The versatility of the Povarov reaction lies in its ability to construct complex quinoline structures in a single step from three readily available components. wikipedia.orgresearchgate.net Variations of the reaction have been developed, including four-component reactions where an additional nucleophile can intercept a carbocation intermediate. wikipedia.org Recent advancements have expanded the scope of the reaction to include different catalysts and substrates, as well as stereoselective versions for the synthesis of chiral tetrahydroquinolines. researchgate.net
| Components | Catalyst | Key Features | Product |
| Aniline, Benzaldehyde, Alkene | Lewis Acid (e.g., Boron trifluoride) | Multicomponent reaction, forms quinolines | Substituted Quinolines |
| Aniline, Benzaldehyde, Enol ether | Scandium(III) triflate | Can be a four-component reaction with an alcohol | Tetrahydroquinolines |
Knorr Synthesis
The Knorr quinoline synthesis involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (2-quinolone) in the presence of a strong acid, such as sulfuric acid. iipseries.orgsynarchive.com This reaction, first described by Ludwig Knorr in 1886, is a type of electrophilic aromatic substitution followed by dehydration. synarchive.comwikipedia.org The reaction conditions can influence the outcome, with the formation of 4-hydroxyquinolines as a competing product under certain conditions. wikipedia.org For example, the use of a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the 4-hydroxyquinoline isomer. wikipedia.org The mechanism is thought to proceed through a dicationic intermediate in the presence of excess acid, which facilitates the ring closure. wikipedia.org
| Reactant | Catalyst | Key Features | Product |
| β-Ketoanilide | Strong Acid (e.g., H₂SO₄, PPA) | Can form 2- or 4-hydroxyquinolines depending on conditions | 2-Hydroxyquinoline |
| Benzoylacetanilide | Polyphosphoric Acid (PPA) | Product isomer depends on the amount of catalyst | 2-Hydroxyquinoline or 4-Hydroxyquinoline |
Niementowski Reaction
The Niementowski quinoline synthesis is the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (4-hydroxyquinoline) derivatives. wikipedia.orgdrugfuture.com The reaction typically requires high temperatures, which has limited its popularity compared to other quinoline syntheses. wikipedia.org However, variations have been developed to make the reaction more practical. wikipedia.org The mechanism is believed to start with the formation of a Schiff base, followed by an intramolecular condensation. wikipedia.org Interestingly, in some cases, the reaction of anthranilic acid with β-ketoesters like ethyl acetoacetate (B1235776) can lead to the formation of pyrano[3,2-c]quinoline-2,5-diones instead of the expected 4-quinolone. arkat-usa.org
| Reactants | Key Features | Product |
| Anthranilic acid and Ketone/Aldehyde | High reaction temperatures | γ-Hydroxyquinoline derivatives |
| Anthranilic acid and Ethyl acetoacetate | Can lead to alternative products | Pyrano[3,2-c]quinoline-2,5-diones |
Contemporary Synthetic Approaches for Functionalized Quinolines
Modern synthetic chemistry has introduced a range of powerful new methods for the construction of functionalized quinolines, often with improved efficiency, selectivity, and functional group tolerance compared to classical methods.
Oxidative Annulation Strategies
Oxidative annulation has emerged as a significant strategy for quinoline synthesis, focusing on C-H bond activation and functionalization, dehydration coupling, and photocatalytic oxidative cyclization. mdpi.com These methods often utilize transition-metal catalysts or can be metal-free. mdpi.com For instance, a molecular sieve-mediated [2+2+1] cyclization involving an N-(o-alkenylaryl) imine and an aryldiazonium salt provides an efficient route to substituted quinolines. mdpi.com Another approach involves the use of K₂S₂O₈ and cuprous bromide in an oxidative cross-dehydrogenative coupling reaction between N-arylglycine derivatives and olefins. mdpi.com
Metal-Catalyzed Cross-Coupling and Annulation Reactions
Transition metal catalysis has revolutionized the synthesis of quinolines, with palladium, rhodium, copper, and silver being prominent metals in this field.
Palladium-catalyzed: Palladium catalysts are widely used for the synthesis of quinolines through various reaction pathways. nih.gov These include the coupling of allylic alcohols with o-iodoaniline, providing a one-step synthesis of quinolines. capes.gov.br Another approach is the carbonylative annulation of 2-iodoanilines with terminal or internal alkynes in the presence of carbon monoxide to yield quinolin-2(1H)-ones. nih.gov Palladium-catalyzed cascade reactions, such as the denitrogenative reaction of o-aminocinnamonitriles with arylhydrazines, also offer efficient routes to quinolines. nih.gov
Rhodium-catalyzed: Rhodium catalysts have been employed in the synthesis of functionalized quinolines through C-H activation and annulation reactions. rsc.orgnih.gov For example, rhodium(III)-catalyzed annulation of imidamides with cyclopropanols leads to 2-substituted quinolines. researchgate.net Another strategy involves the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines to produce diversely substituted quinolines. nih.gov Environmentally benign protocols using recyclable rhodium catalytic systems in aqueous media have also been developed. rsc.org
Copper-catalyzed: Copper-catalyzed reactions provide efficient and often economical routes to quinoline derivatives. rsc.orgorganic-chemistry.org These include the domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes. rsc.org A cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation of ortho-acylanilines and alkenyl iodides also yields multisubstituted quinolines. organic-chemistry.org More recently, a three-component cascade cyclization catalyzed by copper has been used to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org
Silver-promoted: Silver-promoted reactions have been developed for the synthesis of quinolines, often involving oxidative cascade reactions. mdpi.comacs.org For instance, a silver-mediated tandem protocol involving the oxidative coupling/cyclization of N-arylimines and alkynes has been established. acs.org Silver catalysts can also mediate the coupling of anilines with alkenyl or alkynyl carbonyl compounds. mdpi.com
| Catalyst | Reactants | Key Features | Product |
| Palladium | Allylic alcohols and o-iodoaniline | One-step synthesis | Quinolines |
| Rhodium | Aldehydes and o-alkynyl anilines | Broad functional group tolerance | Substituted Quinolines |
| Copper | Enaminones and 2-halobenzaldehydes | Domino reaction | Quinoline derivatives |
| Silver | N-arylimines and alkynes | Oxidative cascade reaction | Substituted Quinolines |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, significantly accelerating reaction rates and often improving yields. tandfonline.comconicet.gov.ar For the synthesis of 4-quinolone derivatives, MAOS provides a convenient and efficient alternative to conventional heating methods that typically require high temperatures (over 250°C) and long reaction times. tandfonline.com
The synthesis of substituted 4-quinolones can be achieved by reacting anilines with various acrylates or malonates under microwave irradiation. tandfonline.comconicet.gov.ar This process often involves two sequential reactions: an initial condensation followed by a thermal cyclization, both of which can be accelerated by microwave heating. tandfonline.com For instance, the reaction of p-substituted anilines with diethyl ethoxymethylenemalonate under microwave irradiation is a rapid, one-pot procedure to obtain ethyl quinolon-4-one-3-carboxylates. conicet.gov.ar These esters can then be hydrolyzed, also under microwave conditions, to yield the corresponding carboxylic acids. conicet.gov.ar The key benefits of this technology are the significant reduction in reaction time from hours to minutes and the often solvent-free conditions for the initial condensation step, which aligns with the principles of green chemistry. tandfonline.com
Duarte's group reported a one-step microwave-assisted synthesis of 2-methyl-4-quinolone derivatives by reacting electron-rich anilines with ethyl acetoacetate in diphenyl ether. nih.gov This method proved effective for anilines with electron-donating groups, affording the desired 4-quinolones in good yields. nih.gov
| Reactants | Product Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| Anilines + Diethyl ethoxymethylenemalonate | Ethyl quinolon-4-one-3-carboxylates | MW, Diphenyl ether, 80°C | Good to Excellent | nih.gov |
| Electron-rich Anilines + Ethyl acetoacetate | 2-Methyl-4-quinolones | MW, Diphenyl ether, High Temp | Good | nih.gov |
| Anilines + Acrylates | 4-Quinolone-3-carboxylic esters/carbonitriles | MW, 120°C (Condensation), then Diphenyl ether (Cyclization) | Good | tandfonline.com |
| Isatoic anhydrides + Active methylene (B1212753) compounds | 3-Cyano 4-quinolones | MW, DABCO, CH3CN, 80°C, 30 min | Good to Excellent | nih.govrsc.org |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants are combined in a single step to form a complex product, thereby minimizing waste and saving time and resources. acs.orgacs.org Several MCRs have been developed for the synthesis of the 4-quinolone scaffold.
A mild, one-pot synthesis described by Li and coworkers involves the sequential palladium-catalyzed amidation of 2'-bromoacetophenones with various amides, followed by a base-promoted intramolecular cyclization to yield 2-substituted 4-quinolones. acs.org This method is notable for its mild conditions and broad substrate scope. acs.org Another approach involves the iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones. acs.org In this process, the alcohol or methyl arene is first oxidized to an aldehyde, which then undergoes a tandem condensation, Mannich-type cyclization, and oxidation to form the 4-quinolone ring. acs.org
Transition-metal-free one-pot methods have also been reported. One such strategy involves the reaction of (Z)-β-chlorovinyl ketones with amines, which proceeds via an intermolecular nucleophilic addition and elimination to form a Z-enamine intermediate. rsc.orgorganic-chemistry.org This intermediate then undergoes an intramolecular SNAr reaction to yield the final 4-quinolone product. rsc.orgorganic-chemistry.org The synthesis of 5-Chloro-8-methoxyquinolin-4-ol could plausibly be achieved using a suitably substituted aniline, such as 2-amino-4-chloro-5-methoxyphenol, in a multicomponent reaction that forms the quinolone ring.
Superacid-Catalyzed Syntheses
Superacids, such as triflic acid (CF₃SO₃H), offer a unique medium for organic reactions, enabling transformations that are not feasible with conventional acids. nih.gov The synthesis of quinolines can be achieved by reacting vinylogous imines, prepared from anilines and cinnamaldehydes, in a superacidic medium. nih.gov While weaker acids like trifluoroacetic acid or methanesulfonic acid are ineffective, triflic acid promotes the cyclization in high yields. nih.gov
The proposed mechanism involves the double protonation of the substrate to form a dicationic superelectrophilic intermediate. nih.gov This highly reactive species then undergoes cyclization, followed by the elimination of a stable molecule like benzene (B151609) (protolytic elimination) to aromatize the newly formed heterocyclic ring. nih.gov The reaction typically requires a significant amount of superacid and elevated temperatures (e.g., 80°C) to proceed efficiently. nih.gov This method provides a convenient route to functionalized quinolines from readily available precursors. nih.gov
| Acid | Temperature | Result | Reference |
|---|---|---|---|
| Trifluoroacetic acid | 80°C | No product | nih.gov |
| Methanesulfonic acid | 80°C | No product | nih.gov |
| Sulfuric acid | 80°C | Trace product | nih.gov |
| Triflic acid (CF₃SO₃H) | 80°C | 95% yield | nih.gov |
Derivatization and Functionalization Strategies for Substituted Quinoline Scaffolds
The synthesis of a specifically substituted compound like this compound can also be approached by the functionalization of a pre-existing quinoline ring. Regioselective C-H activation and functionalization have become powerful strategies for modifying complex molecules. mdpi.comnih.gov
Regioselective Functionalization at C-4, C-5, and C-8 Positions
Achieving regioselectivity is a key challenge in the functionalization of the quinoline core. The electronic properties of the benzene and pyridine (B92270) rings differ, allowing for selective reactions.
C-4 Position: The C-4 position in this compound is defined by the hydroxyl group of the 4-quinolone tautomer. The synthesis of the 4-quinolone core itself is the primary functionalization at this position.
C-5 Position: The introduction of a chlorine atom at the C-5 position is a critical step. Research has demonstrated the feasibility of regioselective C-5 halogenation of 8-substituted quinolines. nih.gov For instance, N-(quinolin-8-yl)amides can be selectively chlorinated or brominated at the C-5 position using reagents like trichloroisocyanuric acid (TCCA) under metal-free conditions. nih.govrsc.org This remote C-H functionalization is highly efficient, proceeds at room temperature, and tolerates a wide range of functional groups. nih.gov Electrochemical methods have also been developed for the C-5 chlorination of 8-aminoquinoline (B160924) amides, using dichloromethane (B109758) as the chlorine source. rsc.orgresearchgate.net
C-8 Position: The C-8 position can be functionalized through various C-H activation strategies, often directed by a group at the nitrogen atom or at position 8 itself. mdpi.com For the synthesis of this compound, a key step would be the introduction of the methoxy (B1213986) group. This is typically achieved by O-methylation of the corresponding 8-hydroxyquinoline (B1678124) derivative. The synthesis of 5-chloro-8-hydroxyquinoline (B194070) is a known process, often accomplished via a Skraup reaction using 2-amino-4-chlorophenol (B47367) and glycerol, or a Doebner-von Miller reaction with 2-amino-4-chlorophenol and acrolein. chemicalbook.comgoogle.com Once 5-chloro-8-hydroxyquinolin-4-ol is formed, selective methylation of the phenolic hydroxyl at C-8 in the presence of the C-4 hydroxyl would be the final step.
Introduction of Heteroatoms and Functional Groups
The targeted introduction of heteroatoms like chlorine and oxygen-containing functional groups is fundamental to the synthesis of this compound.
Chlorination: As discussed, direct and regioselective chlorination at the C-5 position of an 8-amino or 8-alkoxy quinoline is a well-established method. nih.govmdpi.com The use of N-halosuccinimides or trihaloisocyanuric acids provides a metal-free pathway for this transformation. nih.gov
Introduction of Methoxy Group: The methoxy group at C-8 is typically installed by methylating an 8-hydroxyquinoline precursor, for example, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. The synthesis of the 8-hydroxyquinoline precursor itself can be accomplished through methods like the Skraup reaction. For example, 5-methoxyquinolin-8-ol (B1613613) can be synthesized from 2-amino-4-methoxyphenol (B1270069) and acrolein. rsc.org A similar strategy starting with 2-amino-4-chlorophenol would yield 5-chloro-8-hydroxyquinoline, the direct precursor for the 8-methoxy functional group after cyclization and subsequent methylation. chemicalbook.comgoogle.com
Hybrid Molecule and Conjugate Synthesis Utilizing the Quinoline Moiety
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. nih.govthesciencein.org This approach aims to create new chemical entities with potentially enhanced activity, improved selectivity, or the ability to overcome drug resistance. thesciencein.org The quinoline scaffold is a popular component in the design of such hybrid molecules due to its versatile pharmacological profile. nih.govresearchgate.net
Numerous quinoline-based hybrids have been synthesized and evaluated for a range of biological activities, particularly as anticancer and antimalarial agents. nih.govresearchgate.netnih.gov
| Hybrid Type | Combined Pharmacophore | Potential Application | Reference |
|---|---|---|---|
| Quinoline-Chalcone | Chalcone | Antimalarial, Anticancer | nih.govresearchgate.net |
| Quinoline-Pyrimidine | Pyrimidine | Antimalarial | nih.gov |
| Quinoline-Coumarin | Coumarin | Anticancer | researchgate.net |
| Quinoline-Triazine | Triazine | Anticancer | researchgate.net |
| Quinoline-Oxadiazole | Oxadiazole | Anticancer | researchgate.net |
These hybrids are typically constructed by linking the quinoline core to another heterocyclic or functional moiety via a flexible or rigid linker. nih.gov The synthesis often involves multi-step sequences to first build the functionalized quinoline and the partner molecule, followed by a final coupling reaction. proquest.com The development of such conjugates underscores the importance of the quinoline scaffold as a foundational element in modern drug discovery. thesciencein.org
Advanced Spectroscopic and Structural Characterization of Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and detailed spectral assignments for 5-Chloro-8-methoxyquinolin-4-ol are not available in the reviewed literature. This information would be crucial for confirming the precise arrangement of atoms and the electronic environment within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the molecular weight can be calculated based on the chemical formula (C₁₀H₈ClNO₂), detailed experimental mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns from techniques like GC-MS or LC-MS, have not been published. This data is vital for confirming the molecular mass and deducing the compound's structural components.
Infrared (IR) Spectroscopy for Functional Group Identification
A published IR spectrum detailing the characteristic vibrational frequencies for the functional groups present in this compound could not be located. Such a spectrum would identify key absorptions corresponding to the C=O (ketone), C-O-C (ether), C-Cl (chloro), and aromatic C-H bonds.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
Information regarding the compound's maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π→π, n→π) is not available. This data provides insight into the conjugated π-electron system of the quinoline (B57606) ring.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence of a solved crystal structure for this compound in crystallographic databases. X-ray crystallography would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
Photophysical Properties and Optoelectronic Applications of Quinoline Derivatives
Fluorescence and Phosphorescence Studies
The emission properties of quinoline (B57606) derivatives, including fluorescence and phosphorescence, are central to their application in optoelectronics. These properties are intricately linked to the molecular structure, substituent effects, and the surrounding environment.
Emission Wavelength and Quantum Yield Determination
For instance, studies on 8-hydroxyquinoline (B1678124) (oxine) and its derivatives show that these compounds can be potent fluorophores, especially upon complexation with metal ions. polyu.edu.hknih.gov The fluorescence of 5-chloro-8-hydroxyquinoline (B194070), a structurally similar compound, is known to be intense, and its metal complexes are highly luminescent. nih.gov For example, the zinc complex of 5-chloro-8-hydroxyquinoline is luminescent with an emission maximum at 475 nm and a quantum yield of 0.007. rsc.org
The introduction of a methoxy (B1213986) group at the 8-position, as in 8-methoxyquinoline, also influences the photophysical properties. polyu.edu.hk Research on various quinoline derivatives demonstrates that fluorescence can be tuned across the visible spectrum. For example, a series of styrylquinoline dyes with a Schiff base fragment exhibit emission in the blue-green range (above 500 nm) with quantum yields reaching up to 0.079 in the best-case scenario. mdpi.comnih.gov The emission characteristics are highly dependent on the specific molecular structure and solvent environment. mdpi.com
Table 1: Representative Photophysical Data for Related Quinoline Derivatives
| Compound/Complex | Emission Wavelength (λem) | Quantum Yield (Φ) | Solvent/Medium |
|---|---|---|---|
| Zn(5-chloro-8-hydroxyquinoline)₂ | 475 nm | 0.007 | Not Specified |
| Al(5-chloro-8-hydroxyquinoline)₃ | Not Specified | 0.087 | Not Specified |
| Mg(5-chloro-8-hydroxyquinoline)₂ | Not Specified | 0.094 | Not Specified |
Note: This table presents data for compounds structurally related to 5-Chloro-8-methoxyquinolin-4-ol to illustrate the range of observed photophysical properties.
Stokes Shift Analysis
The Stokes shift, the difference between the maximum absorption and emission wavelengths, is a crucial parameter for applications like fluorescent probes and OLEDs, as a large Stokes shift minimizes self-absorption. Quinoline derivatives are known to exhibit significant Stokes shifts. mdpi.com
For a series of styrylquinoline dyes, the Stokes shift was observed to be as large as 152 nm (8169 cm⁻¹) in ethanol (B145695). mdpi.com This large shift is often indicative of a significant change in geometry between the ground and excited states, a characteristic feature of molecules undergoing intramolecular charge transfer (ICT) upon excitation. mdpi.com The analysis of various quinoline derivatives reveals that the magnitude of the Stokes shift is strongly influenced by solvent polarity, with more polar solvents generally leading to larger Stokes shifts. researchgate.net
Lifetime Measurements
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is important for applications in time-resolved fluorescence spectroscopy and for understanding the dynamics of excited state processes.
While specific lifetime data for this compound is not available, studies on related systems provide a general understanding. For instance, the excited-state lifetimes of synthetic porphyrin, chlorin, and bacteriochlorin (B1244331) molecules, which are also heterocyclic systems used in photophysics, range from 1 to 5.6 nanoseconds. nih.gov In the context of quinoline derivatives, the lifetime can be influenced by factors such as the presence of heavy atoms, solvent, and temperature, which can affect the rates of radiative and non-radiative decay processes.
Mechanisms of Photophysical Behavior
The rich photophysical properties of quinoline derivatives arise from a variety of electronic and structural phenomena that occur upon photoexcitation. Understanding these mechanisms is key to the rational design of new materials with tailored optical properties.
Intramolecular Charge Transfer (ICT) States
A common feature in many fluorescent quinoline derivatives is the formation of an intramolecular charge transfer (ICT) state in the excited state. mdpi.comresearchgate.net This phenomenon occurs in molecules that contain both an electron-donating group and an electron-accepting group linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. nih.gov
The quinoline nucleus itself can act as an electron-accepting moiety. semanticscholar.org The presence of substituents like a methoxy group (electron-donating) and a chloro group (electron-withdrawing) in this compound suggests the potential for ICT to play a significant role in its photophysical behavior. The formation of an ICT state is often associated with a large change in dipole moment upon excitation, which leads to strong solvatochromic effects and large Stokes shifts. mdpi.comresearchgate.net Theoretical calculations on related quinoline derivatives have confirmed the charge-transfer character of their emission. mdpi.comnih.gov For some quinolidine derivatives, dual fluorescence has been observed, which is attributed to the existence of both a locally excited state and an ICT state. nih.gov
Solvatochromism and Solvent Effects on Photophysical Properties
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is particularly pronounced for molecules that exhibit a significant change in dipole moment upon electronic excitation, such as those that form ICT states. researchgate.netmdpi.com The emission spectra of many quinoline derivatives are strongly dependent on the polarity of the solvent. mdpi.comresearchgate.net
Typically, a bathochromic (red) shift of the emission band is observed with increasing solvent polarity. mdpi.comresearchgate.net This positive solvatochromism indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. researchgate.net This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. The absorption spectra of these compounds, however, are often less sensitive to solvent polarity. researchgate.net The study of solvatochromic behavior provides valuable information about the nature of the excited state and the solute-solvent interactions. semanticscholar.org
Influence of Substituents on Electronic Distribution and Photophysical Characteristics
The electronic and photophysical properties of quinoline derivatives, such as this compound, are significantly influenced by the nature and position of substituents on the quinoline ring. These substitutions can alter the molecule's electronic distribution, which in turn affects its absorption and emission spectra, fluorescence quantum yield, and other photophysical parameters.
The introduction of various substituents allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the HOMO-LUMO energy gap directly impacts the wavelengths of light absorbed and emitted by the compound. For instance, electron-donating groups and electron-withdrawing groups can cause a red shift (to longer wavelengths) or a blue shift (to shorter wavelengths) in the absorption spectrum, respectively. rsc.org This is because electron-donating groups can increase the energy of the HOMO, while electron-withdrawing groups can lower the energy of the LUMO, both leading to a smaller energy gap. rsc.org
Specifically, the presence of a halogen atom, like the chloro group in this compound, can have a negative effect on the fluorescence intensity and quantum yield, acting as a quencher. rsc.org Conversely, the methoxy group, being an electron-donating group, can enhance fluorescence properties. nih.gov The solvent environment also plays a crucial role, as the polarity of the solvent can affect the fluorescence properties of quinoline derivatives. scielo.br
Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in understanding these substituent effects. By calculating parameters like HOMO-LUMO energy gaps, ionization potential, and electronegativity, researchers can predict and explain the electronic behavior of synthesized quinoline derivatives. rsc.org These calculations have shown that in some substituted quinolines, electron density can be transferred from one part of the molecule to another upon excitation, a phenomenon known as intramolecular charge transfer (ICT). rsc.org The extent of this charge transfer is heavily dependent on the nature of the substituents. rsc.org
Applications in Advanced Materials and Chemical Biology Probes
The tunable photophysical properties of quinoline derivatives make them highly valuable in the development of advanced materials and chemical biology tools.
Quinoline derivatives are excellent candidates for the development of molecular probes and chemosensors due to their inherent fluorescence and the ease with which their structure can be modified. nih.gov These sensors can be designed to detect specific analytes, such as metal ions, through mechanisms like fluorescence quenching or enhancement. nih.govrsc.org
The fundamental principle behind these chemosensors involves a receptor unit that selectively binds to the target analyte and a signaling subunit, often the quinoline core, which transduces this binding event into a measurable optical signal. nih.gov For example, a quinoline-based chemosensor was developed for the sensitive and selective "on-off" detection of lead ions (Pb²⁺) in an aqueous medium. nih.gov The interaction between the lead ions and the sensor resulted in a noticeable change in both its color and fluorescence. nih.gov
The design of these probes often involves creating a "pocket" suitable for coordinating with the specific analyte. nih.gov Upon binding, the electronic properties of the quinoline fluorophore are altered, leading to a change in the fluorescence spectrum. This change can be a shift in the emission wavelength or a change in intensity. For instance, a chemosensor for copper ions exhibited a significant fluorescence enhancement and a bathochromic (red) shift of about 35 nm upon binding. rsc.org
The selectivity of these probes is a critical factor, and it is determined by the specific design of the binding site. Researchers have successfully developed quinoline-based sensors that can discriminate between different metal ions. rsc.org
The luminescent properties of quinoline derivatives have led to their extensive use in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govresearchgate.net In OLEDs, these materials can function as the light-emitting layer, where the color of the emitted light can be tuned by modifying the substituents on the quinoline ring. researchgate.net
For example, a blue-emitting quinoline-based material, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ), was synthesized and used in an OLED device. This device exhibited a bright blue emission with a peak wavelength of 425 nm. uconn.edu Similarly, bis(8-hydroxyquinoline) zinc derivatives with different substituents (hydrogen, chlorine, and methoxy) have been used to create OLEDs that emit yellow light. mdpi.com The specific wavelength of the emission was dependent on the substituent, with the methoxy-substituted derivative emitting at a shorter wavelength (578 nm) compared to the chloro-substituted one (587 nm). mdpi.com
Quinoline derivatives are also valuable as electron-transporting materials in OLEDs. uconn.edu Their ability to accept electrons makes them suitable for facilitating charge transport within the device, which is crucial for efficient operation. scielo.br
In the realm of organic solar cells, quinoline derivatives are considered p-type semiconductors due to their electron-accepting nature. researchgate.net This property makes them suitable for use as electron acceptor materials in the active layer of OSCs, where they contribute to the generation of photocurrent.
Computational Chemistry and Molecular Modeling of Quinoline Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. It is extensively used to study the structural, electronic, and spectroscopic properties of quinoline (B57606) derivatives.
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For quinoline derivatives, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For instance, in a cocrystal containing 5-chloro-8-hydroxyquinoline (B194070), the C-Cl bond length was determined to be 1.7612 Å. nih.gov The geometry is crucial as it influences the molecule's electronic properties.
The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required for an electron to be excited from the ground state to an excited state. nih.govnih.gov
Table 1: Representative HOMO-LUMO Data for Related Quinoline Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 8-chloro-quinolone analogue (FQ28) | - | - | Lowered by Cl substituent | acs.org |
| Benzyl-dithiocarbazate derivative | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol | - | - | Low gap, higher reactivity | aps.orgnih.gov |
This table presents data from related compounds to illustrate the concepts, as specific data for 5-Chloro-8-methoxyquinolin-4-ol was not found in the search results.
Global reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. These descriptors include the electrophilicity index (ω), chemical potential (μ), hardness (η), and softness (S). They are calculated using the energies of the HOMO and LUMO as follows:
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Global Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ2 / (2η)
The chemical potential measures the tendency of electrons to escape from a system. Chemical hardness represents the resistance to change in the electron distribution or charge transfer; a harder molecule has a larger HOMO-LUMO gap. nih.gov Conversely, softness is the reciprocal of hardness, and a softer molecule is more reactive. nih.gov The electrophilicity index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic power. nih.gov Organic molecules can be classified as strong, moderate, or marginal electrophiles based on their ω values. nih.gov
Table 2: Calculated Global Reactivity Descriptors for a Quinoline Derivative
| Parameter | Formula | Description |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting capability |
This table outlines the formulas and significance of global reactivity descriptors, which are applicable to this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.govrsc.orgrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the theoretical determination of the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. rsc.org
For quinoline derivatives, TD-DFT calculations can elucidate how different substituents affect the absorption properties. The method involves analyzing the molecular orbitals involved in the primary electronic transitions, which are often π → π* or n → π* transitions. rsc.org The results are highly dependent on the choice of functional and basis set. nih.govrsc.org Comparisons between theoretically predicted spectra and experimental data can help in the structural confirmation of newly synthesized compounds and in understanding their photophysical properties. nih.govrsc.org While specific TD-DFT data for this compound is not available in the provided results, studies on similar tetrahydroquinolines and other quinoline derivatives demonstrate that TD-DFT can accurately predict their UV absorption bands. rsc.org
DFT calculations are instrumental in elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate. nih.govnih.gov
For quinoline derivatives, DFT can be used to study the mechanistic pathways of various reactions, such as electrophilic or nucleophilic substitution. For example, computational analysis of the reaction of the hydroxyl radical with quinoline has shown that the formation of OH adducts proceeds through exothermic pathways with low activation energies. nih.gov Such studies can predict the regioselectivity of a reaction, meaning they can determine which position on the quinoline ring is most likely to react. nih.govnih.gov This is achieved by comparing the activation energies for reactions at different sites. nih.govnih.gov For instance, in the condensation reactions of quinonoid models, DFT has been used to explain the observed regioselectivity by analyzing the energy differences between various transition structures. nih.gov This type of analysis would be invaluable for predicting the chemical behavior of this compound in synthetic transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.
QSAR models can be developed using various types of molecular descriptors. 2D-QSAR models use descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties.
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize information from the 3D structure of the molecules. nih.govnih.gov
CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The variations in these fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) to build a predictive model. nih.gov
CoMSIA is similar to CoMFA but includes additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov This often provides a more detailed and predictive model of the structure-activity relationship. nih.gov
These models are typically visualized as 3D contour maps, which highlight regions around the molecule where modifications are likely to increase or decrease biological activity. For example, a green contour in a CoMFA steric map might indicate a region where bulky substituents are favored, while a red contour in an electrostatic map could show where negative charges are beneficial for activity.
Numerous QSAR studies have been successfully applied to various classes of quinoline derivatives to model their activities as antimalarial, anti-HIV, and anticancer agents. nih.govrsc.orgnih.gov For a series of compounds including this compound, a QSAR study could be developed to predict its activity against a specific biological target, provided that experimental activity data for a set of structurally related quinolines is available. The resulting model would be a valuable tool for designing new, more potent derivatives.
Table 3: Common 3D-QSAR Methodologies
| Methodology | Descriptor Fields | Key Feature |
| CoMFA | Steric, Electrostatic | Correlates molecular field variations with activity. |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | Provides a more comprehensive analysis of molecular interactions. |
Correlation of Structural Features with Biological Activities
The biological activity of quinoline derivatives is intricately linked to the nature and position of various substituents on the core heterocyclic structure. Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in deciphering these correlations. The electronic properties, hydrophobicity, and steric profile of substituents on the quinoline ring system significantly modulate the molecule's interaction with biological targets.
QSAR models have demonstrated that the mass, electronegativity, and partial charges of the atoms in quinoline derivatives influence their activity as c-MET kinase inhibitors. nih.gov Furthermore, studies on quinoline-based α-glucosidase inhibitors have successfully developed 3D-QSAR models to identify key pharmacophoric features, showing a strong correlation between the model's predictions and the observed inhibitory activity. nih.gov In the development of antimalarial quinolines, a hydrophobic contour map from a Comparative Molecular Similarity Index Analysis (CoMSIA) model indicated that a halogen atom at position 7 of the quinoline core was favorable for inhibitory activity against P. falciparum. mdpi.com These findings underscore the power of computational models in predicting how specific structural modifications, like the introduction of chloro and methoxy (B1213986) groups, can fine-tune the biological profile of quinoline scaffolds.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of modern drug discovery, providing an abstract three-dimensional map of the essential steric and electronic features required for a molecule to interact with a specific biological target. This approach is particularly valuable for screening large compound libraries to identify novel hits with desired biological activity.
The initial step in pharmacophore modeling is the generation of a hypothesis based on the structural features of known active molecules. This process involves identifying common chemical functionalities, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic groups (HY), aromatic rings (AR), and ionizable groups, that are crucial for biological activity. nih.gov For example, a pharmacophore model for quinoline-based antioxidants was developed from a training set of known agents, resulting in a hypothesis characterized by one aromatic ring and three hydrogen bond acceptors. nih.gov In another study targeting phosphodiesterase 4B (PDE4B), a five-point pharmacophore model was generated for quinoline analogs. scitechnol.com Similarly, a ligand-based pharmacophore model for quinoline-based Schiff bases as α-glucosidase inhibitors identified a model (AADRR_1) with two acceptor, one donor, and two aromatic ring features as critical for activity. nih.gov These hypotheses serve as 3D queries for virtual screening, filtering databases to find molecules that match the required spatial and chemical arrangement of these key features.
Once a hypothesis is generated, the specific pharmacophoric sites on the ligand are mapped. These sites represent the key interaction points between the drug molecule and the receptor. For instance, in the antioxidant quinoline model, the aromatic ring feature (RA) was mapped to the aromatic ring of a phenolic group, while hydrogen bond acceptor (HBA) features were mapped to hydroxyl and carbonyl groups. nih.gov In a 3D-QSAR study of quinoline derivatives as anticancer agents, contour map analysis helped to identify the regions where modifications would likely enhance inhibitory activity, effectively highlighting the key pharmacophore sites for optimization. mdpi.com The validation of these sites is crucial; in the α-glucosidase inhibitor study, the generated pharmacophore model successfully identified designed active molecules from a large decoy set, confirming the relevance of the identified sites. nih.gov
Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based.
Ligand-Based Pharmacophore Modeling : This method is employed when the 3D structure of the biological target is unknown. It relies on a set of active ligand molecules to derive a common pharmacophore model. nih.gov The underlying principle is that molecules with similar biological activities often share common structural features arranged in a similar 3D geometry. Studies on quinoline derivatives as α-glucosidase inhibitors and PDE4B inhibitors have successfully used this approach to build predictive models and screen for new active compounds. nih.govscitechnol.com
Structure-Based Pharmacophore Modeling : When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based model can be generated. This approach involves analyzing the key interaction points within the ligand-binding pocket of the target. nih.gov It can be used to design novel ligands that are complementary to the binding site. An integrated approach, using both ligand- and structure-based methods, is often powerful. For instance, a pharmacophore model for DNA gyrase inhibitors was developed using known quinolone inhibitors and then validated by docking these ligands into the enzyme's active site to study their binding interactions. nih.gov This dual approach provides a more comprehensive understanding of the structure-activity relationships.
Molecular Docking Studies and Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how potential drugs, such as quinoline derivatives, bind to their protein targets at a molecular level.
Molecular docking simulations provide detailed insights into the binding modes and interactions between a ligand and the amino acid residues within the active site of a target protein. For quinoline derivatives, these studies have elucidated key interactions across a range of biological targets.
In studies of quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), docking was performed against the HIV reverse transcriptase protein (PDB ID: 4I2P). nih.govtubitak.gov.tr The results showed that the synthesized compounds had good binding interactions within the active domain of the receptor, with some compounds exhibiting higher docking scores than standard drugs like Rilpivirine and Elvitegravir. nih.gov
Similarly, molecular docking of quinoline-3-carboxamides (B1200007) with DNA damage and response (DDR) kinases revealed that the quinoline nitrogen is crucial for binding to the hinge region of the kinases, acting as a competitive inhibitor of ATP. mdpi.com Analysis of the docking poses for one of the most potent inhibitors with the ATM kinase showed specific hydrogen bond interactions with key residues in the binding pocket.
Docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein identified interactions with several amino acid residues, including ILE-8, LYS-7, VAL-14, and TRP-12, with binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov In another example, newly synthesized quinoline derivatives were evaluated as potential antibacterial agents by docking them against the peptide deformylase enzyme (PDF). The most potent compound was found to have strong binding affinity, stabilized by multiple hydrogen bonds with the active site residues. nih.gov
Table 1: Summary of Molecular Docking Studies of Quinoline Derivatives
| Target Protein | PDB ID | Quinoline Derivative Class | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|---|
| HIV Reverse Transcriptase | 4I2P | Pyrimidine-containing quinolines | - | up to -10.67 | nih.gov |
| ATM Kinase | - | Quinoline-3-carboxamides | Hinge region residues | - | mdpi.com |
| CB1a | 2IGR | 2H-thiopyrano[2,3-b]quinolines | ILE-8, LYS-7, VAL-14, TRP-12 | -5.3 to -6.1 | nih.gov |
| Peptide Deformylase (PDF) | - | 6-amino-4-methyl-1H-quinoline-2-one derivatives | - | - | nih.gov |
Prediction of Binding Affinities (ΔG values)
The prediction of binding affinity, often expressed as the Gibbs free energy of binding (ΔG), is a critical step in assessing the potential of a compound to interact with a biological target. This value quantifies the strength of the interaction between a ligand, such as this compound, and a protein or other macromolecule. A more negative ΔG value typically indicates a stronger and more favorable binding interaction.
Currently, there are no published studies that specifically report the predicted ΔG values for the binding of this compound to any biological target. While research on analogous compounds like 5-chloro-8-hydroxyquinoline (cloxyquin) has shown calculated binding affinities to certain targets, this information cannot be directly extrapolated to this compound due to the structural differences, namely the presence of a methoxy group instead of a hydroxyl group at the 8-position and a hydroxyl group at the 4-position. These seemingly minor chemical modifications can significantly alter the electronic and steric properties of the molecule, leading to different binding characteristics.
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time. By simulating the movements and interactions of atoms, researchers can assess the stability of the ligand-target complex, observe conformational changes, and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
Mechanistic Investigations of Biological Activities for Quinoline Derivatives in Vitro Focus
Structure-Activity Relationship (SAR) Studies on Quinoline (B57606) Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a quinoline derivative, relates to its biological activity. By systematically modifying different parts of the molecule, researchers can identify key functional groups and structural features that are essential for its therapeutic effects.
Influence of Halogenation and Alkyl Chain Substitutions on Activity
The introduction of halogens and alkyl chains to the quinoline scaffold can significantly modulate the compound's physicochemical properties and, consequently, its biological activity.
Halogenation: The presence of a halogen, such as the chloro group at the C5 position in 5-Chloro-8-methoxyquinolin-4-ol, can have a profound impact on a molecule's activity. Halogens are known to alter the electronic properties of the aromatic ring, enhance lipophilicity, and potentially form halogen bonds with biological targets. Studies on various quinoline derivatives have demonstrated that halogenation can lead to enhanced biological potency. For instance, the presence of electron-withdrawing groups like chlorine or fluorine on the quinoline ring has been associated with increased antiplasmodial activity in quinoline–triazine hybrids. nih.gov Furthermore, halogenated quinolines have been investigated for their antibacterial and biofilm eradication activities, with synthetic tuning of the scaffold demonstrating a significant impact on these properties. nih.gov The regioselective halogenation of 8-substituted quinolines is an area of active research, providing routes to novel derivatives with potentially enhanced biological profiles. rsc.org
Alkyl Chain Substitutions: The addition of alkyl chains to the quinoline nucleus can also influence its biological effects. Alkyl groups can affect the molecule's solubility, membrane permeability, and steric interactions with target proteins. Research on the functionalization of quinolines has shown that the introduction of alkyl chains at various positions can be achieved through different catalytic systems. mdpi.com For example, synthetic tuning of the 2-position of halogenated quinolines with diverse alkyl and aminated analogues has been shown to yield compounds with potent antibacterial and biofilm eradication activities against drug-resistant bacterial strains. nih.gov
Role of Hydroxyl and Methoxy (B1213986) Groups in Modulating Activity
The hydroxyl and methoxy groups are critical functional groups that can significantly influence the biological activity of quinoline derivatives through their ability to participate in hydrogen bonding and alter electronic properties.
Hydroxyl Group: The hydroxyl group, such as the one at the C4 position in this compound, is a key pharmacophoric feature in many biologically active molecules. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of enzymes and receptors. In the context of quinoline derivatives, the 8-hydroxyquinoline (B1678124) scaffold is particularly well-studied and known for a wide range of biological activities, including antibacterial, antineoplastic, and antiviral properties. researchgate.net The presence of a hydroxyl group can also be crucial for metal chelation, which is a mechanism of action for some antimicrobial quinoline derivatives.
Methoxy Group: The methoxy group, present at the C8 position in this compound, also plays a significant role in modulating biological activity. It is an electron-donating group that can influence the electronic distribution of the quinoline ring system. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Studies on functionalized methoxy quinoline derivatives have highlighted the impact of methoxy groups at specific positions on enzyme inhibition. doaj.org The substitution pattern of methoxy groups can be crucial for the desired biological effect, and their presence can enhance the activity of other functional groups on the quinoline ring. researchgate.net For instance, in a series of 2-aryl-trimethoxyquinoline analogues, the methoxylation pattern was found to be important for their cytotoxic and tubulin polymerization inhibitory activities. nih.gov
Impact of Planarity and Conjugation System on Biological Interactions
The quinoline ring system is an aromatic, planar structure. This planarity and the extensive π-electron conjugation system are critical for its biological interactions. The flat nature of the quinoline scaffold allows it to intercalate into DNA or to fit into the flat, hydrophobic binding pockets of various enzymes. This π-stacking interaction is a key feature in the mechanism of action of several quinoline-based drugs. nih.gov
The π-electron-rich system of quinoline derivatives contributes to their ability to form strong binding interactions at the active sites of enzymes, which is a basis for their promising anticancer, antimalarial, and neuroprotective applications. researchgate.net Modifications to the quinoline scaffold that disrupt its planarity can lead to a significant loss of biological activity, underscoring the importance of this structural feature. The conjugated system also influences the electronic properties of the molecule, which are crucial for its interaction with biological targets and for its potential to undergo redox cycling, a property relevant to the activity of some quinone-based inhibitors. mdpi.com
Enzyme Inhibition Studies (In Vitro)
Quinoline derivatives have been extensively investigated as inhibitors of various enzymes, particularly those involved in cancer progression, such as tyrosine kinases and histone acetyltransferases.
Tyrosine Kinase Inhibition (e.g., IGF-1R, c-Met kinase, VEGFR-2)
Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development.
Insulin-like Growth Factor 1 Receptor (IGF-1R): Overexpression of IGF-1R is associated with tumor proliferation, invasion, and migration in various cancers. nih.govnih.gov While many inhibitors are under investigation, quinazoline derivatives have been notably developed to disrupt IGF-1R signaling. nih.govnih.gov Although distinct from quinolines, the development of these related heterocyclic compounds highlights the potential for this class of molecules to target the ATP-binding site of IGF-1R and inhibit its downstream signaling pathways. nih.govnih.gov Several small molecule inhibitors targeting IGF-1R are known, and the quinoline scaffold represents a potential backbone for the design of new inhibitors. medchemexpress.comselleckchem.com
c-Met Kinase: The hepatocyte growth factor receptor (c-Met) is another tyrosine kinase implicated in various human tumors. nih.gov Several quinoline-based small molecules have been identified as potent c-Met inhibitors. nih.gov For instance, 4-(2-fluorophenoxy) quinoline derivatives have been studied, and a quantitative structure-activity relationship (QSAR) model revealed that the mass, electronegativity, and partial charges of the molecules influence their c-Met inhibitory activity. nih.gov The quinoline core of these inhibitors typically binds to the ATP-binding site within the kinase domain of the c-Met receptor. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. tandfonline.comresearchgate.net Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. researchgate.netresearchgate.net Numerous quinoline derivatives have been designed and synthesized as VEGFR-2 inhibitors. tandfonline.comnih.govnih.gov These compounds have shown potent inhibitory activity against VEGFR-2 kinase in the nanomolar range and have demonstrated cytotoxic effects against various cancer cell lines. tandfonline.comnih.govnih.gov
Table 1: Examples of Quinoline Derivatives as Tyrosine Kinase Inhibitors (In Vitro)
| Target Kinase | Quinoline Derivative Type | Reported Activity (IC50) | Reference |
|---|---|---|---|
| c-Met | 4,6,7-substituted quinolines | 19 nM - 64 nM | nih.gov |
| c-Met | 4-(2-fluorophenoxy) quinolines | Varies based on substitution | nih.gov |
| VEGFR-2 | Quinoline-isatin hybrids | 76.64 nM - 175.50 nM | tandfonline.com |
| VEGFR-2 | Quinoline-thiazolidine-2,4-dione hybrids | Potent inhibition reported | nih.gov |
Histone Acetyltransferase (HAT) Inhibition (e.g., p300/CBP)
Histone acetyltransferases (HATs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by catalyzing the transfer of an acetyl group to lysine residues on histone proteins. The HATs p300 and its paralog CBP are transcriptional co-activators implicated in human cancers. While the direct inhibition of p300/CBP by this compound is not explicitly detailed in the provided context, the development of small molecule inhibitors for these enzymes is an active area of research.
Fragment-based drug discovery has led to the identification of potent and selective inhibitors of the p300/CBP HAT domain. astx.com These inhibitors have been shown to reduce histone acetylation and inhibit the proliferation of cancer cells in vitro. astx.comresearchgate.net The development of such inhibitors, like C646 and A-485, which are selective for p300/CBP, provides a basis for exploring novel chemical scaffolds, including quinoline derivatives, for HAT inhibition. researchgate.net Given the diverse biological activities of quinoline-based compounds, their potential as HAT inhibitors warrants further investigation.
Glycosidase and Amylase Inhibition (e.g., α-glucosidase, α-amylase)
Quinoline derivatives have emerged as a significant class of inhibitors for carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. frontiersin.org The inhibition of these enzymes can delay the breakdown of carbohydrates in the small intestine, leading to a reduction in postprandial blood glucose levels. frontiersin.org
A variety of quinoline-based scaffolds have demonstrated potent inhibitory activity against these enzymes. For instance, a series of 7-quinolinyl-bearing triazole analogs showed a diverse range of activities with IC50 values between 0.80 ± 0.05 µM to 40.20 ± 0.70 µM for α-amylase and 1.20 ± 0.10 µM to 43.30 ± 0.80 µM for α-glucosidase. frontiersin.org In another study, novel quinoline-based triazole hybrid analogs were also found to be effective inhibitors of both α-amylase and α-glucosidase. frontiersin.org Furthermore, quinoline bearing proline derivatives have also been synthesized and screened for their α-amylase inhibitory activity, with several analogs showing significant inhibition. researchgate.net
The following table summarizes the α-glucosidase and α-amylase inhibitory activities of some reported quinoline derivatives.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| 7-Quinolinyl-bearing triazole analogs | α-Amylase | 0.80 - 40.20 | frontiersin.org |
| 7-Quinolinyl-bearing triazole analogs | α-Glucosidase | 1.20 - 43.30 | frontiersin.org |
| Quinoline linked benzothiazole hybrids | α-Glucosidase | 38.2 - 384.3 | nih.gov |
Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition
Quinoline derivatives have been investigated for their potential to inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes that are critical in the regulation of neurotransmitter levels.
Studies on 8-aminoquinoline (B160924) therapeutics have demonstrated their interaction with human MAO-A and MAO-B. nih.gov For example, the prototypical 8-aminoquinoline antimalarial, primaquine, showed moderate inhibition of both human MAO-A and -B. nih.gov Kinetic studies have been performed to characterize the enantioselective interactions of these derivatives with the MAO enzymes. nih.gov Furthermore, certain 8-phenoxymethylcaffeine derivatives, which share a heterocyclic scaffold, have been shown to be potent and reversible inhibitors of MAO-B. nih.gov
In the context of cholinesterase inhibition, a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were designed and synthesized, with some compounds showing potent, mixed-type inhibition of AChE. mdpi.com Quinoline containing chalcone derivatives have also been tested against both AChE and BChE, exhibiting inhibitory activities to a considerable extent. nih.gov
The table below presents data on the cholinesterase inhibitory activities of selected quinoline derivatives.
| Compound Class | Enzyme | IC50 (µM) | Inhibition Type | Reference |
| 4-N-phenylaminoquinoline-morpholine derivative (11g) | AChE | 1.94 ± 0.13 | Mixed | mdpi.com |
| 4-N-phenylaminoquinoline-morpholine derivative (11g) | BChE | 28.37 ± 1.85 | - | mdpi.com |
| 4-N-phenylaminoquinoline-morpholine derivative (11a) | AChE | - | Mixed | mdpi.com |
Phosphodiesterase (PDE) Inhibition (e.g., PDE4B, PDE5)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides. Quinoline-based structures have been explored as inhibitors of these enzymes, particularly PDE4 and PDE5.
A series of 8-methoxyquinoline-5-carboxamides were identified as potent inhibitors of phosphodiesterase type 4 (PDE4). nih.gov These compounds were developed by considering the replacement of the 3-cyclopentyloxy-4-methoxyphenyl moiety present in the known PDE4 inhibitor, rolipram. nih.gov In another study, quinoline derivatives were synthesized and evaluated for their PDE5 inhibitory activity, leading to the discovery of a potent and selective inhibitor. nih.gov This research highlights the potential of the quinoline scaffold in developing CNS-permeant PDE5 inhibitors. nih.gov
Reverse Transcriptase Inhibition
The quinoline scaffold is a key component in several compounds designed as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication cycle. nih.govnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site of the enzyme often incorporate quinoline-like structures. nih.govmdpi.com
For instance, a series of quinoline derivatives were designed, synthesized, and screened for their anti-HIV properties, with molecular docking studies indicating their interaction at the allosteric site of HIV-RT. nih.gov Another study focused on the synthesis and molecular docking of quinoline derivatives as HIV NNRTIs, which also showed promising results. nih.gov These studies underscore the importance of the quinoline moiety in the development of new anti-HIV agents. nih.govnih.gov
Kinetic Studies of Enzyme Inhibition
Understanding the kinetic mechanism of enzyme inhibition is crucial for drug design and development. For quinoline derivatives, various kinetic studies have been performed to elucidate their mode of action against different enzymes.
For example, kinetic analysis of a potent quinoline-based α-glucosidase inhibitor from a series of quinoline linked benzothiazole hybrids indicated a non-competitive mode of inhibition with a Ki value of 38.2 µM. nih.govresearchgate.net In the case of cholinesterase inhibition, kinetic analysis of novel morpholine-bearing quinoline derivatives demonstrated that they acted as mixed-type AChE inhibitors. mdpi.com The enantioselective interactions of 8-aminoquinoline therapeutics with human MAO-A and -B have also been characterized through enzyme-inhibition kinetics. nih.gov
These studies typically involve determining key kinetic parameters to understand how the inhibitors interact with the enzyme, whether it be through competitive, non-competitive, uncompetitive, or mixed-type inhibition.
Receptor Binding and Modulation (In Vitro)
Serotonin Receptor Ligand Interactions (e.g., 5-HT4, 5-HT6)
Quinoline derivatives have also been investigated as ligands for serotonin (5-HT) receptors, which are involved in a wide range of physiological and pathological processes. The interaction of small molecules with these receptors can modulate their activity, leading to potential therapeutic effects.
While specific data on this compound is not available, the broader class of quinoline derivatives has been explored for its affinity towards various serotonin receptor subtypes. For example, research has been conducted to find new potent ligands for the 5-HT6 receptor, a target of interest for cognitive disorders. mdpi.com The binding affinity of ligands to serotonin receptors is a key determinant of their potential efficacy. For instance, the interaction of serotonin's primary amino group with the conserved Asp3.32(155) in the transmembrane helix 3 of the 5-HT2A receptor is a critical binding event. nih.gov The N,N,N-trimethyl derivative of 5-HT, 5-HTQ, shows enhanced affinity for 5-HT3 receptors. acnp.org
Neuroreceptor Interactions (e.g., NMDA, GPR35)
There is currently no available scientific literature detailing the direct interactions of this compound with neuroreceptors such as the N-methyl-D-aspartate (NMDA) receptor or G-protein coupled receptor 35 (GPR35).
The NMDA receptor, an ionotropic glutamate receptor, plays a crucial role in synaptic plasticity, a cellular mechanism fundamental to learning and memory. neuroquantology.com The overactivation of NMDA receptors has been implicated in a variety of neurological disorders. neuroquantology.com While research on this compound is absent, other quinoline derivatives have been investigated for their potential to modulate NMDA receptor activity. For instance, certain 4-hydroxyquinolone derivatives have been identified as potent antagonists for the glycine-binding site of the NMDA receptor. neuroquantology.com
Cellular Mechanism of Action (In Vitro)
The cellular mechanisms of action for this compound have not been elucidated in published research. However, studies on other substituted quinoline compounds provide insights into the potential biological activities of this class of molecules.
No studies were found that specifically investigate the DNA binding properties or the interference with DNA synthesis by this compound. However, the quinoline scaffold is a known feature in some DNA-interacting agents. For example, theophylline and its manganese complexes, which contain a quinoline-like structure, are capable of binding to DNA. ekb.eg
The capacity of this compound to induce oxidative stress has not been reported. Research on other quinoline derivatives has shown varied effects related to oxidative stress. For instance, a study on 2-substituted-8-hydroxyquinoline derivatives indicated that their antioxidant properties were influenced by the nature of the substituent at the 2nd position. nih.gov Conversely, some quinoline compounds, like nitroxoline (5-nitro-8-hydroxyquinoline), have been shown to increase intracellular reactive oxygen species (ROS) generation, particularly in the presence of copper. nih.gov One study on a related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated that it could promote the production of reactive oxygen species in colorectal cancer cells. nih.gov
There is no available data on the in vitro effects of this compound on cancer cell growth, invasion, and migration. However, the anticancer potential of various quinoline derivatives is an active area of research.
For example, the compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to inhibit the migration of HCT116 colorectal cancer cells in a dose-dependent manner as determined by a transwell assay. nih.gov It also demonstrated the ability to inhibit colony formation of these cancer cells. nih.gov Other studies have reported on different quinoline derivatives that exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. neuroquantology.com The inhibition of cancer cell invasion and migration is a critical aspect of metastasis, and various assays are employed to study these processes in vitro. nih.govdovepress.comajol.info
Table 1: In Vitro Anticancer Activity of a Related Quinoline Derivative
| Compound | Cell Line | Assay | Observed Effect |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | Transwell Assay | Significant reduction in migratory cells in a dose-dependent manner. nih.gov |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | Colony Formation Assay | Inhibition of colony formation. nih.gov |
Specific studies on the induction of apoptosis by this compound are not available. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. nih.gov
Research on related compounds has shown pro-apoptotic activity. For instance, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to induce apoptosis in colorectal cancer cells. nih.gov This was associated with a reduction in mitochondrial membrane potential. nih.gov The induction of apoptosis can be triggered through intrinsic and extrinsic pathways, often involving the activation of caspases. nih.govmdpi.com Luteolin, a natural flavonoid, has been shown to induce apoptosis and regulate mitochondrial membrane potential in cancer cells. mdpi.com Similarly, 8-Chloro-cAMP has been demonstrated to enhance apoptotic cell death induced by cytotoxic drugs in various human cancer cell lines. nih.gov
Analytical Methodologies for Quinoline Compounds in Research
Chromatographic Techniques
Chromatography is a primary tool for the analysis of quinoline (B57606) derivatives, enabling the separation of complex mixtures into individual components. The selection of the chromatographic method is contingent on the analyte's volatility and thermal characteristics.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of non-volatile or thermally sensitive quinoline compounds. tandfonline.com This technique separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. tandfonline.com For many quinoline derivatives, reversed-phase HPLC is the method of choice. researchgate.net In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. tandfonline.com
The structural diversity of quinoline derivatives means that a single type of column, like the standard octadecyl column, may not be sufficient for separating all mixtures. tandfonline.com Specialized stationary phases, such as those with naphthylpropyl groups, have demonstrated higher selectivity for certain quinoline alkaloids. tandfonline.com Detection is frequently performed with a UV-Vis detector, as the quinoline structure absorbs UV light. nih.gov For more complex analyses, HPLC can be coupled with mass spectrometry (LC-MS) to provide detailed structural information. sielc.com In cases where the compound lacks a strong chromophore or is present at very low concentrations, derivatization with a fluorescent tag can significantly enhance detection sensitivity. nih.gov
Table 1: Representative HPLC Conditions for Quinoline Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or specialized columns (e.g., naphthylpropyl) tandfonline.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with pH modifiers tandfonline.comsielc.com |
| Detector | UV-Vis, Mass Spectrometry (MS), Fluorescence nih.govsielc.comnih.gov |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) for Volatile Quinoline Derivatives
Gas Chromatography (GC) is the preferred method for analyzing quinoline derivatives that are volatile and thermally stable. oup.com In this technique, the sample is vaporized and transported through a column by an inert carrier gas. Separation is achieved based on the compound's interaction with the stationary phase coating the column. nih.gov
GC is often coupled with a mass spectrometer (GC-MS), which acts as a powerful detector for identifying and quantifying the separated compounds. researchgate.net This combination has been successfully applied to determine quinoline in various matrices, such as textiles. researchgate.netmadison-proceedings.com The selection of the column is critical; for instance, a trifluoropropyl silicone (QF-1) column has been shown to be effective for separating chloroquinoline isomers. oup.com Optimization of GC parameters, including inlet and column temperature, is crucial for achieving sharp peaks and accurate quantification. madison-proceedings.com For extracting volatile compounds prior to GC analysis, headspace solid-phase microextraction (HS-SPME) is a widely used technique that avoids contamination from organic solvents. nih.gov
Spectrophotometric Methods for Determination
UV-Vis spectrophotometry is a straightforward and rapid method for quantifying quinoline compounds in solution. nih.gov This technique is based on the Beer-Lambert law, where the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. nih.gov
A key advantage of spectrophotometry is its simplicity and speed. nih.gov For instance, a tri-wavelength UV/Vis spectrophotometric method has been developed for the rapid and simultaneous determination of quinoline and its metabolite, 2-hydroxyquinoline (B72897). nih.govsigmaaldrich.com This method effectively minimizes spectral interference from other substances in the sample matrix. nih.govsigmaaldrich.com The method's validity has been confirmed by comparing the results with those obtained from HPLC, showing relative differences within 10%. nih.gov Spectrophotometry is also used to determine the acid dissociation constants (pKa values) of quinoline derivatives by measuring spectral changes at different pH values. researchgate.net
Electroanalytical Methods (e.g., Voltammetry) for Quantification
Electroanalytical techniques, particularly voltammetry, provide highly sensitive and selective methods for determining the concentration of electroactive quinoline compounds. researchgate.netnih.gov These methods measure the current that results from applying a varying potential to an electrode in a solution containing the analyte. azolifesciences.comwikipedia.org The resulting current is proportional to the analyte's concentration. azolifesciences.com
Different voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry (DPV), are employed for the analysis of quinolines. nih.govnih.gov Cyclic voltammetry can be used to study the redox behavior of these compounds, with reduction potentials for some quinolinium salts ranging from -0.43 to -1.08 V. nih.gov DPV is often chosen for quantitative measurements due to its high sensitivity. nih.gov The choice of the working electrode is critical; for example, a renewable amalgam film electrode has been used to achieve a very low detection limit for quinoline yellow. nih.govresearchgate.net These methods are valued for their high sensitivity, rapid analysis time, and applicability to complex samples. researchgate.netnih.gov
Titrimetric Methods
Titrimetric analysis, also known as volumetric analysis, is a classical quantitative method that can be applied to determine the concentration of quinoline compounds, particularly in bulk. researchgate.net This method involves reacting the analyte with a measured volume of a reagent of known concentration, called a titrant. youtube.com
Given that quinoline is a weak tertiary base due to the nitrogen atom in its heterocyclic ring, it can be quantified through an acid-base titration. jetir.orgnoveltyjournals.com The procedure typically involves dissolving the quinoline-containing sample in a suitable solvent and titrating it with a standard solution of a strong acid. jetir.org The endpoint of the titration, which signals the completion of the reaction, can be detected using a visual indicator that changes color or by monitoring the pH potentiometrically. youtube.com The volume of the titrant used is then employed to calculate the concentration of the analyte. youtube.com
Q & A
Q. What regulatory frameworks apply to this compound in academic research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
